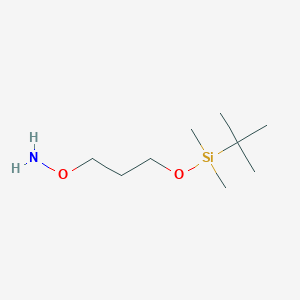

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine

Übersicht

Beschreibung

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine is a chemical compound with the molecular formula C9H23NO2Si. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its ability to introduce hydroxylamine functionality into molecules, making it a valuable reagent in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine typically involves the reaction of tert-butyldimethylsilyl chloride with 3-bromopropanol to form (3-bromopropoxy)-tert-butyldimethylsilane. This intermediate is then reacted with hydroxylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving the use of specialized equipment and catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from reactions involving this compound include oximes, amines, and substituted hydroxylamines. These products are valuable intermediates in the synthesis of various organic compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine is widely used as a reagent in the synthesis of hydroxamic acids and other nitrogen-containing compounds. These compounds are crucial in medicinal chemistry for developing bioactive molecules. The compound's ability to undergo various chemical reactions—such as oxidation to form oximes or reduction to form amines—further enhances its utility in organic synthesis .

Biochemistry

In biochemical research, this compound is employed to modify biomolecules like proteins and nucleic acids, facilitating studies on their functions and interactions. For instance, it has been used in synthesizing inhibitors for histone deacetylases (HDACs), which play significant roles in cancer progression .

Mechanism of Action

The hydroxylamine group acts as a nucleophile, attacking electrophilic centers in target biomolecules, leading to the formation of oximes or amines that are critical intermediates in various biochemical pathways .

Pharmaceutical Research

Research indicates that derivatives of hydroxylamines can exhibit selective inhibition against specific enzymes, making them promising candidates for drug development. For example, studies have shown that hydroxylamine derivatives can effectively inhibit HDACs and influence quorum sensing mechanisms in bacteria such as Pseudomonas aeruginosa, which is relevant for treating bacterial infections .

Histone Deacetylase Inhibitors

A notable study demonstrated that hydroxylamine-based compounds could effectively inhibit HDACs, suggesting potential applications in cancer therapy. The incorporation of hydroxylamine moieties significantly enhances the metabolic stability and bioavailability of therapeutic compounds .

Quorum Sensing Inhibition

Research focused on modified hydroxylamines targeting quorum sensing mechanisms has shown promise for treating bacterial infections. This application highlights the compound's versatility beyond traditional organic synthesis .

Wirkmechanismus

The mechanism of action of O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine involves the nucleophilic attack of the hydroxylamine group on electrophilic centers in target molecules. This reaction can lead to the formation of oximes, amines, or other nitrogen-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- O-(tert-Butyldimethylsilyl)hydroxylamine

- O-(Trimethylsilyl)hydroxylamine

- O-Benzylhydroxylamine

Uniqueness

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine is unique due to its ability to introduce a hydroxylamine group into molecules while maintaining the stability provided by the tert-butyldimethylsilyl group. This stability is particularly useful in synthetic chemistry, where it allows for selective reactions and the formation of complex molecules .

Biologische Aktivität

O-(3-((tert-Butyldimethylsilyl)oxy)propyl)hydroxylamine (CAS No. 114778-46-0) is a chemical compound with significant applications in organic synthesis and biological research. This compound is notable for its ability to introduce hydroxylamine functionalities into various molecular structures, which can be pivotal in the synthesis of biologically active compounds and the modification of biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and applications in scientific research.

This compound has the molecular formula C9H23NO2Si. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability during chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H23NO2Si |

| Molecular Weight | 189.36 g/mol |

| Appearance | Clear colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its nucleophilic properties, allowing it to react with electrophilic centers in target molecules. This reaction can lead to the formation of oximes and amines, which are crucial intermediates in many biochemical pathways.

- Nucleophilic Attack : The hydroxylamine group acts as a nucleophile, attacking electrophilic sites on biomolecules.

- Formation of Oximes : This reaction results in the formation of oximes, which can further participate in various biochemical processes.

- Biological Targets : The specific targets may include proteins and nucleic acids, influencing their structure and function.

Biological Applications

This compound is utilized across various fields:

1. Organic Synthesis

It serves as a reagent for synthesizing hydroxamic acids and other nitrogen-containing compounds, which are important in medicinal chemistry.

2. Biochemistry

The compound is used to modify biomolecules to study their interactions and functions. For example, it has been employed in the synthesis of inhibitors for histone deacetylases (HDACs), enzymes implicated in cancer progression.

3. Pharmaceutical Research

Research indicates that derivatives of hydroxylamines can exhibit selective inhibition against certain enzymes, making them potential candidates for drug development.

Case Studies

Several studies have highlighted the biological relevance of hydroxylamine derivatives similar to this compound:

- Histone Deacetylase Inhibitors : A study demonstrated that hydroxylamine-based compounds could effectively inhibit HDACs, leading to potential applications in cancer therapy .

- Quorum Sensing Inhibition : Research focused on using modified hydroxylamines to target quorum sensing mechanisms in bacteria like Pseudomonas aeruginosa, showing promise for treating bacterial infections .

Research Findings

Recent findings indicate that the incorporation of hydroxylamine moieties significantly enhances the metabolic stability and bioavailability of compounds designed for therapeutic use . The unique structural features of this compound allow for selective reactions that are crucial in the development of complex drug candidates.

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| O-(tert-Butyldimethylsilyl)hydroxylamine | Moderate enzyme inhibition | Stable TBDMS group |

| O-Benzylhydroxylamine | Antibacterial properties | Less stable than TBDMS derivatives |

| Hydroxamic acid derivatives | HDAC inhibition | Directly involved in cancer therapy |

Eigenschaften

IUPAC Name |

O-[3-[tert-butyl(dimethyl)silyl]oxypropyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-8-6-7-11-10/h6-8,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKOPAYASNZOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624389 | |

| Record name | O-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114778-46-0 | |

| Record name | O-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.